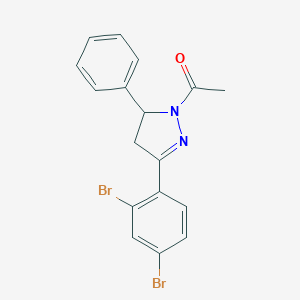![molecular formula C21H16Cl2IN3O3 B304785 N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304785.png)
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including as an anti-tumor agent and as a potential treatment for tuberculosis. In
Mechanism of Action
The mechanism of action of N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and pathways involved in tumor growth and tuberculosis infection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the growth of Mycobacterium tuberculosis.
Advantages and Limitations for Lab Experiments
One advantage of using N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide in lab experiments is its potential as an anti-tumor agent and anti-tubercular agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide. One area of research could be to further investigate its mechanism of action and optimize its use as an anti-tumor and anti-tubercular agent. Another area of research could be to explore its potential as a treatment for other diseases or conditions. Additionally, more research could be done to investigate the safety and toxicity of this compound.
In conclusion, this compound is a chemical compound that has shown promise in various areas of scientific research. While its mechanism of action is not fully understood, it has potential as an anti-tumor and anti-tubercular agent. Future research could focus on optimizing its use in experiments, exploring its potential as a treatment for other diseases, and investigating its safety and toxicity.
Synthesis Methods
The synthesis of N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide involves the reaction of isonicotinohydrazide with 4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting compound is then purified using various techniques such as recrystallization or chromatography.
Scientific Research Applications
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of anti-tumor agents. Studies have shown that this compound has anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Another area of research where this compound has potential applications is in the treatment of tuberculosis. Studies have shown that this compound has anti-tubercular activity and can inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis.
properties
Molecular Formula |
C21H16Cl2IN3O3 |
|---|---|
Molecular Weight |
556.2 g/mol |
IUPAC Name |
N-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16Cl2IN3O3/c1-29-19-10-13(11-26-27-21(28)14-5-7-25-8-6-14)9-18(24)20(19)30-12-15-16(22)3-2-4-17(15)23/h2-11H,12H2,1H3,(H,27,28)/b26-11+ |
InChI Key |
GLZIIMBRSYIOEF-KBKYJPHKSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)


![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)
![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)

![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)
![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)